molecular formula C9H6FN5S B3164685 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893643-36-2

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3164685
CAS No.: 893643-36-2
M. Wt: 235.24 g/mol
InChI Key: CUPBWHCZYYOFLX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 893643-36-2) is a fused heterocyclic compound featuring a triazolo-thiadiazole core with a 2-fluorophenyl group at position 3 and an amine (-NH₂) at position 6. Its synthesis and biological evaluation are part of broader efforts to optimize triazolothiadiazole derivatives for therapeutic use. Below, we provide a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, synthetic pathways, and biological activities.

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBWHCZYYOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form an intermediate, which is then cyclized to produce the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Position 3 :
    • Fluorine : Enhances binding affinity to inflammatory targets via hydrophobic and electrostatic interactions .
    • Nitro Groups : Improve antimicrobial activity but reduce metabolic stability .
  • Position 6 :
    • -NH₂ : Increases solubility and hydrogen-bonding capacity, critical for target engagement .
    • Adamantyl : Balances lipophilicity and metabolic resistance but may limit oral bioavailability .

Data Tables

Table 1: Physical Properties of Selected Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 235.25 Not reported Not reported
3-(2-Methoxyphenyl)-6-amine () 247.28 Not reported 95% purity
3-(4-Nitrophenyl)-6-phenyl (7c) 366.39 176 77

Biological Activity

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound and related derivatives, focusing on their pharmacological implications.

Synthesis and Characterization

The synthesis of 3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-fluorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide. The resulting product undergoes various characterization techniques including IR spectroscopy and NMR to confirm its structure. For instance, the compound exhibits characteristic IR peaks at specific wavelengths indicative of functional groups present in the structure .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These compounds are noted for their diverse pharmacological properties including:

  • Antimicrobial Activity : Various studies have demonstrated the inhibitory effects of triazolo-thiadiazole derivatives against a range of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For example, derivatives showed significant activity against Staphylococcus epidermidis, suggesting their potential as antibacterial agents .
  • Anticancer Properties : Preliminary studies indicate that triazolo-thiadiazole derivatives exhibit cytotoxic potential against cancer cell lines. The IC50 values for these compounds ranged from 1.1 to 18.8 µM in various assays .
  • Anticonvulsant Activity : Some derivatives have been reported to possess anticonvulsant properties. For instance, modifications to the thiadiazole moiety have shown promising results in reducing seizure activity in animal models .

Case Studies

Several case studies highlight the effectiveness of this compound class:

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity of synthesized thiadiazole derivatives, compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives inhibited Klebsiella pneumoniae with significant potency .
  • Cytotoxicity Assessment : Research evaluating the anticancer potential of triazolo-thiadiazoles found that specific substitutions on the thiadiazole ring enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups significantly improved biological activity .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Target Organism/Cell Line IC50 Value (µM) Notes
AntibacterialStaphylococcus aureus5.0Significant inhibition observed
AnticancerVarious cancer cell lines1.1 - 18.8Structure-dependent efficacy
AnticonvulsantAnimal modelsVariesEffective at reducing seizure frequency

Q & A

Q. What are the common synthetic pathways for preparing 3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

The compound is typically synthesized via a multi-step sequence starting with substituted hydrazines. A representative method involves:

Cyclocondensation : Reacting 2-fluorophenylhydrazine with carbon disulfide to form a thiosemicarbazide intermediate.

Cyclization : Treating the intermediate with phosphorous oxychloride (POCl₃) or polyphosphoric acid to form the triazolo-thiadiazole core.

Functionalization : Introducing the 6-amine group via nucleophilic substitution or hydrolysis under controlled conditions .
Key Optimization : Yields can be improved by using microwave-assisted synthesis (reducing reaction time) or selecting polar aprotic solvents like DMF for cyclization steps .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., fluorophenyl protons appear as doublets due to coupling with fluorine) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of the fluorophenyl group at m/z 326.35) .
  • X-ray Crystallography : Resolves dihedral angles between the triazolo-thiadiazole core and substituents, critical for understanding steric effects (e.g., fluorophenyl ring tilt: ~20°) .

Q. How is the antibacterial activity of this compound evaluated in preclinical studies?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Zone of Inhibition : Agar diffusion assays quantify bactericidal potency.
  • Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only negative controls.
    Note : Substituent modifications (e.g., fluorophenyl vs. chlorophenyl) significantly alter activity due to lipophilicity and membrane penetration .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of p38 MAPK inhibition?

  • Key Substituent Effects :

    Substituent PositionModificationImpact on p38 IC₅₀
    2-FluorophenylElectron-withdrawing groupEnhances binding affinity via hydrophobic interactions
    6-AmineHydrogen bond donorStabilizes kinase ATP-binding pocket
  • Methodology :

    • Analog Synthesis : Replace fluorophenyl with chlorophenyl, methoxyphenyl, or nitro groups.
    • Enzyme Assays : Measure inhibition using recombinant p38 MAPK and ATP-competitive assays.
    • Molecular Docking : Validate binding modes (e.g., fluorophenyl fits into a hydrophobic cleft near Leu104) .

Q. How do computational methods (e.g., pharmacophore modeling) aid in designing derivatives with improved efficacy?

  • Pharmacophore Hybridization : Combine triazolo-thiadiazole cores with known kinase inhibitor scaffolds (e.g., pyrazole or coumarin moieties) to enhance selectivity.
  • 3D-QSAR Models : Use crystal structure data (e.g., PDB ID 3D83) to predict substituent effects on binding energy .
  • ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., fluorine improves metabolic stability but may reduce solubility) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case Example : Discrepancies in MIC values for similar analogs may arise from:
    • Strain Variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).
    • Assay Conditions : Control pH, temperature, and inoculum size rigorously.
    • Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) .

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

  • TNF-α/IL-1β Suppression : LPS-stimulated RAW 264.7 macrophages quantify cytokine reduction via ELISA.
  • p38 Phosphorylation Assays : Western blotting detects inhibition of MAPK signaling.
  • Selectivity Profiling : Test against related kinases (JNK, ERK) to avoid off-target effects .

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Parameter Optimization :

    ParameterOptimal RangeImpact
    Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
    SolventDMF or EtOHDMF improves solubility; EtOH reduces side reactions
    CatalystPOCl₃Enhances cyclization efficiency vs. H₂SO₄
  • Process Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ IR to track intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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